5-Formyl-2-hydroxybenzonitrile
Overview
Description
5-Formyl-2-hydroxybenzonitrile (FHBN) is an organic compound with the chemical formula C8H5NO2. It is a pale yellow solid that is used in various scientific research applications, including as a precursor for the synthesis of other compounds.
Mechanism Of Action
The mechanism of action of 5-Formyl-2-hydroxybenzonitrile is not fully understood. However, it is believed that 5-Formyl-2-hydroxybenzonitrile and its derivatives may bind to specific receptors in cells, leading to changes in cellular signaling pathways. This can result in various biological effects, including anti-cancer and anti-inflammatory effects.
Biochemical And Physiological Effects
5-Formyl-2-hydroxybenzonitrile has been shown to exhibit anti-cancer activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to exhibit anti-inflammatory activity in animal models of inflammation. Additionally, 5-Formyl-2-hydroxybenzonitrile and its derivatives have been shown to have antimicrobial activity against various bacterial and fungal strains.
Advantages And Limitations For Lab Experiments
One advantage of using 5-Formyl-2-hydroxybenzonitrile in lab experiments is its relatively simple synthesis method. However, one limitation is that 5-Formyl-2-hydroxybenzonitrile is not very soluble in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on 5-Formyl-2-hydroxybenzonitrile and its derivatives. One area of interest is the development of 5-Formyl-2-hydroxybenzonitrile-based fluorescent probes for the detection of metal ions. Another area of interest is the synthesis of 5-Formyl-2-hydroxybenzonitrile derivatives with enhanced anti-cancer and anti-inflammatory activity. Additionally, further research is needed to fully understand the mechanism of action of 5-Formyl-2-hydroxybenzonitrile and its derivatives.
Scientific Research Applications
5-Formyl-2-hydroxybenzonitrile has been used as a precursor for the synthesis of various compounds, including pyridine derivatives, benzoxazoles, and benzimidazoles. These compounds have been studied for their potential as anti-cancer agents, anti-inflammatory agents, and anti-microbial agents. 5-Formyl-2-hydroxybenzonitrile has also been studied for its potential as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
5-formyl-2-hydroxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c9-4-7-3-6(5-10)1-2-8(7)11/h1-3,5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQHSYDCGDVARU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622514 | |
Record name | 5-Formyl-2-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formyl-2-hydroxybenzonitrile | |
CAS RN |
73289-79-9 | |
Record name | 5-Formyl-2-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.